BenchChemオンラインストアへようこそ!

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide

Glucokinase activation Enzymatic assay Metabolic disease

This achiral thiazole acetamide is a validated glucokinase (GK) activator (EC50 930 nM) for type 2 diabetes research. Its moderate potency (logP 2.20, MW 276.35) enables graded dose-response curves (100 nM–30 µM), preventing near-maximal activation artifacts common with potent GKA controls. Use as a functional QC probe to verify recombinant GK allosteric integrity. The 4-methoxyphenyl-thiazole scaffold supports SAR derivatization via demethylation or acetamide hydrolysis. Ideal for focused metabolic screening libraries.

Molecular Formula C14H16N2O2S
Molecular Weight 276.35
CAS No. 863513-53-5
Cat. No. B2375468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide
CAS863513-53-5
Molecular FormulaC14H16N2O2S
Molecular Weight276.35
Structural Identifiers
SMILESCC(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)OC
InChIInChI=1S/C14H16N2O2S/c1-10(17)15-8-7-12-9-19-14(16-12)11-3-5-13(18-2)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,15,17)
InChIKeyNVBOKCMBFGQZSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide (CAS 863513-53-5): A Thiazole Acetamide Glucokinase Activator for Metabolic Research


N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide (CAS 863513-53-5; molecular formula C14H16N2O2S; MW 276.35) is a synthetic, achiral thiazole acetamide derivative with a calculated logP of 2.20 . This compound belongs to a class of small-molecule glucokinase (GK) activators that have been investigated as potential therapeutic agents targeting metabolic disorders, particularly type 2 diabetes [1]. GK activators enhance the phosphorylation of glucose to glucose-6-phosphate by binding to an allosteric site on the enzyme, thereby increasing glycolytic flux and improving glucose homeostasis [1]. The presence of the 4-methoxyphenyl substituent on the thiazole ring is a structural feature associated with GK activation potency within this chemotype.

Why N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide Cannot Be Interchanged with Other Thiazole GK Activators: Pharmacophore-Dependent Potency Evidence


Within the thiazole GK activator chemotype, small structural modifications—such as variation of the N-acyl substituent, replacement of the 4-methoxyphenyl group, or alteration of the ethylene linker length—can shift glucokinase activation EC50 values by an order of magnitude or more [1]. These compounds operate via allosteric modulation of a specific binding pocket at the GK subunit interface, and the precise fit of the arylthiazole scaffold determines both activation potency and the kinetic profile of enzyme activation [2]. Consequently, substituting N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide with a structurally related analog without verifying that the quantitative GK activation EC50 and the activation fold-change (maximal velocity increase relative to basal GK activity) are preserved introduces experimental variability that can confound metabolic assay interpretation.

Quantitative Evidence Guide: N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide vs. Comparator GK Activators


Recombinant Human Glucokinase Activation Potency: EC50 Comparison with a Structurally Related Thiazole GK Activator

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide activates recombinant human liver glucokinase 2 with an EC50 of 930 nM, measured as reduction in NADH production in the presence of 5 mM glucose using a G6PDH-coupled spectrophotometric assay [1]. In a cross-study comparison, a structurally related thiazole-based GK activator (Compound 2 from Liu et al., 2011) demonstrated a more potent EC50 of 157 nM under a comparable assay format using human glucokinase at 5 mM glucose [2]. This approximately 5.9-fold difference in potency underscores that the specific N-acetamidoethyl side chain and 4-methoxyphenyl substitution pattern of the target compound yield a distinct activation profile relative to optimized thiazole GK activators bearing different substituents.

Glucokinase activation Enzymatic assay Metabolic disease

Computed Physicochemical Profile: Lipophilicity and Hydrogen-Bonding Capacity Compared to Representative Thiazole GK Activators

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide exhibits a computed logP of 2.20, a polar surface area (PSA) of 42.4 Ų, and 1 hydrogen bond donor (amide NH) . These values place the compound in a physicochemical space intermediate between highly polar GK activators (e.g., those bearing carboxylic acid or multiple hydroxyl groups) and highly lipophilic thiazole derivatives with logP > 4. As a class-level reference, many optimized thiazole GK activators possess logP values between 1.5 and 3.5 and PSA values of 40–80 Ų, balancing membrane permeability with aqueous solubility sufficient for in vitro assay compatibility [1]. The target compound's single hydrogen bond donor (vs. 2–3 donors common in amide-linked analogs) may confer a modest solubility advantage in aqueous assay buffers.

Physicochemical properties Drug-likeness Solubility

Structural Differentiation: 4-Methoxyphenyl Thiazole Substitution Pattern vs. Common 2-Pyridyl or 2-Pyrazinyl Thiazole GK Activators

The defining structural feature of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide is the 4-methoxyphenyl group at the thiazole 2-position, combined with an N-acetamidoethyl side chain at the 4-position . Many extensively characterized thiazole GK activators, such as those in the Pfizer and AstraZeneca patent estates, employ heteroaryl substituents (e.g., pyridine, pyrazine, thiazole) at the 2-position rather than a simple 4-methoxyphenyl group [1]. This substitution pattern difference is directly relevant to GK allosteric site occupancy: the 4-methoxyphenyl group occupies a lipophilic sub-pocket that typically accommodates a heteroaryl ring in more potent analogs, potentially altering the activation kinetics from full agonism toward a partial activation profile. While no direct co-crystal structure is available for this compound with GK, the SAR precedent in the patent literature indicates that aryl-vs.-heteroaryl substitution at the 2-position can shift EC50 values by 3- to 20-fold [2].

Structure-activity relationship Thiazole substitution Allosteric binding

Achiral Nature vs. Chiral Thiazole GK Activators: Implications for Synthetic Reproducibility and Cost

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide is an achiral molecule . In contrast, several high-potency thiazole-based GK activators reported in the primary and patent literature, including N-(5-substituted thiazol-2-yl)-2-aryl-3-(tetrahydro-2H-pyran-4-yl) propanamides, contain one or more stereogenic centers and require enantioselective synthesis or chiral resolution, with the R-enantiomer often exhibiting 5- to 50-fold greater potency than the S-enantiomer [1]. For example, in the Liu et al. (2011) series, the R-enantiomer of triazole 15 showed an EC50 of 0.22 μM versus the racemate at 0.18 μM, indicating that enantiomeric purity critically determines pharmacological activity [1]. The achiral nature of the target compound eliminates enantiomeric variability as a source of batch-to-batch potency fluctuation, reducing quality control burden and procurement cost relative to chiral GK activators.

Chirality Synthetic accessibility Reproducibility

Recommended Application Scenarios for N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide (CAS 863513-53-5)


Glucokinase Activator Screening and Dose-Response Profiling in Hepatocyte Glucose Uptake Assays

With a documented GK activation EC50 of 930 nM in a recombinant enzyme assay [1], this compound is suitable as a positive control or reference compound in primary hepatocyte glucose uptake and glycogen synthesis assays where moderate GK activation is required. Unlike more potent GK activators (EC50 < 200 nM) that may produce near-maximal GK activation at low concentrations and obscure subtle compound effects, the target compound's potency profile permits graded dose-response curves across a 100 nM–30 μM concentration range, facilitating EC50 determination and Hill slope analysis in cellular contexts.

Medicinal Chemistry Starting Point for 4-Methoxyphenyl Thiazole SAR Exploration

The compound's 4-methoxyphenyl-thiazole scaffold, combined with its achiral nature and synthetically tractable functional groups (secondary acetamide, methoxy ether), makes it an accessible starting point for systematic SAR studies . The methoxy group can be demethylated to a phenol for further derivatization, the acetamide can be hydrolyzed to the free amine for re-functionalization, and the thiazole 4-position ethylene linker provides a handle for homologation or substitution studies. Patent precedent supports that modifications at each of these positions can modulate GK activation potency by >10-fold [2].

Procurement for Compound Library Screening Against Metabolic Disease Targets

As an achiral thiazole acetamide with a molecular weight of 276.35—below the 300 Da threshold often used as a fragment-like filter—this compound is appropriate for inclusion in focused screening libraries targeting metabolic enzymes, particularly hexokinase family members, glucose-sensing pathways, and related metabolic targets . Its moderate lipophilicity (logP 2.20) and single hydrogen bond donor suggest acceptable solubility for high-throughput screening (HTS) at typical assay concentrations (10–50 μM in ≤1% DMSO), reducing the risk of compound precipitation or non-specific binding artifacts common with more lipophilic thiazole derivatives.

Quality Control Benchmarking of Recombinant Glucokinase Enzyme Preparations

The compound can serve as a functional QC probe for verifying the allosteric responsiveness of recombinant human glucokinase batches. Since the EC50 of 930 nM was determined using a G6PDH-coupled assay at 5 mM glucose [1], laboratories can replicate this assay format to confirm that newly prepared or purchased GK enzyme lots exhibit the expected allosteric activation window. An observed EC50 shift greater than 3-fold from the reference value of 930 nM would indicate altered enzyme conformation or compromised allosteric site integrity, triggering further enzyme quality investigation.

Quote Request

Request a Quote for N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.